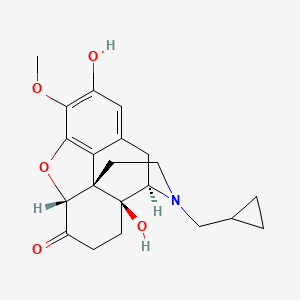
2-Hydroxy-3-O-methylnaltrexone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-O-methylnaltrexone is a metabolite of naltrexone, an opioid receptor antagonist commonly used in the treatment of alcohol and opioid dependence. The compound has a molecular formula of C21H25NO5 and a molecular weight of 371.4269 . It is characterized by its unique structure, which includes a hydroxyl group and a methoxy group attached to the naltrexone backbone.
Vorbereitungsmethoden
The synthesis of 2-Hydroxy-3-O-methylnaltrexone involves several steps, starting from naltrexone. One common method includes the hydroxylation and methoxylation of naltrexone under specific reaction conditions. Industrial production methods often utilize high-performance liquid chromatography (HPLC) for the purification of the compound . The synthetic route typically involves:
Hydroxylation: Introduction of a hydroxyl group to the naltrexone molecule.
Methoxylation: Addition of a methoxy group to the hydroxylated naltrexone.
Analyse Chemischer Reaktionen
2-Hydroxy-3-O-methylnaltrexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-O-methylnaltrexone has several scientific research applications:
Biology: Studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: Investigated for its role in the metabolism of naltrexone and its potential therapeutic effects.
Industry: Utilized in the quality control processes during the production of naltrexone and related compounds.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-O-methylnaltrexone involves its interaction with opioid receptors. As a metabolite of naltrexone, it retains the ability to bind to these receptors, blocking the effects of opioids. This interaction prevents the activation of the opioid receptors, thereby inhibiting the euphoric and analgesic effects of opioids . The molecular targets include the mu, kappa, and delta opioid receptors, and the pathways involved are primarily related to the inhibition of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-O-methylnaltrexone can be compared with other similar compounds, such as:
Naltrexone: The parent compound, which is also an opioid receptor antagonist.
6-β-Naltrexol: Another metabolite of naltrexone with similar properties but different metabolic pathways.
Naloxone: An opioid antagonist used to reverse opioid overdoses, with a different chemical structure and pharmacokinetic profile.
The uniqueness of this compound lies in its specific hydroxyl and methoxy substitutions, which influence its metabolic stability and interaction with opioid receptors .
Eigenschaften
CAS-Nummer |
67829-18-9 |
|---|---|
Molekularformel |
C21H25NO5 |
Molekulargewicht |
371.433 |
IUPAC-Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,10-dihydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one |
InChI |
InChI=1S/C21H25NO5/c1-26-17-14(24)8-12-9-15-21(25)5-4-13(23)19-20(21,16(12)18(17)27-19)6-7-22(15)10-11-2-3-11/h8,11,15,19,24-25H,2-7,9-10H2,1H3/t15-,19+,20+,21-/m1/s1 |
InChI-Schlüssel |
YEOJRVQCDBXMRW-PSOYPTMXSA-N |
SMILES |
COC1=C(C=C2CC3C4(CCC(=O)C5C4(C2=C1O5)CCN3CC6CC6)O)O |
Synonyme |
2-Hydroxy-O3-methylnaltrexone; 17-(Cyclopropylmethyl)-4,5-epoxy-2,14-dihydroxy-3-methoxy-(5α)-morphinan-6-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















